molecular formula C7H12N2O3 B6340153 N-Methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide CAS No. 1264039-20-4

N-Methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6340153
CAS No.: 1264039-20-4
M. Wt: 172.18 g/mol
InChI Key: BWSDVQWOQNNKHG-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name

N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-9(12-2)7(11)5-3-4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSDVQWOQNNKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC(=O)N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of N-methoxy-N-methylamine with a suitable pyrrolidine derivative. One common method is the cyclization of N-methoxy-N-methyl-2-aminobutyric acid under acidic conditions to form the desired pyrrolidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-Methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features.

    N-Methyl-2-pyridone-5-carboxamide: A related compound with a pyridone ring instead of a pyrrolidine ring.

Uniqueness

N-Methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the nitrogen atom enhances its stability and reactivity compared to other similar compounds .

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